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molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No. B023811
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969558B2

Procedure details

N′-(2-chloroacetyl)-trifluoroacetohydrazide (60 g) and acetonitrile (120 mL) are charged into a round-bottom flask and cooled to about 0° C. Phosphorus oxychloride (27.1 g) is added to the solution for about 15 minutes. The reaction mixture is heated to about 80° C. and stirred for about 28 hours. In a separate vessel, isopropyl acetate (180 mL) and water (180 mL) are mixed and cooled to 0° C. The reaction slurry is added to this solution slowly. The organic layer is separated and washed with 5% sodium bicarbonate solution (180 mL) and finally with 20% sodium chloride solution (180 mL). The organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 82.2%)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
82.2%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][NH:6][C:7](=[O:12])[C:8]([F:11])([F:10])[F:9])=O.C(#N)C.P(Cl)(Cl)(Cl)=O.C(OC(C)C)(=O)C>O>[F:11][C:8]([F:9])([F:10])[C:7]1[O:12][C:3]([CH2:2][Cl:1])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClCC(=O)NNC(C(F)(F)F)=O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
27.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for about 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to about 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
The reaction slurry is added to this solution slowly
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate solution (180 mL) and finally with 20% sodium chloride solution (180 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is completely distilled off under vacuum

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
FC(C1=NN=C(O1)CCl)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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